5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol
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Overview
Description
5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole core via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by N–N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-catalyzed synthesis due to their efficiency and high yields. Transition metal-catalyzed reactions, such as those using Cu2O or Ag, are preferred for their ability to minimize byproduct formation and achieve good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles .
Scientific Research Applications
5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like phosphoinositide 3-kinase δ, affecting cellular signaling pathways involved in inflammation and cancer progression . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: Structurally similar but with different substitution patterns.
5-Bromo-2-methyl-2H-indazole: Lacks the fluorine atom present in 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrFN2O |
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Molecular Weight |
245.05 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2-methylindazol-6-ol |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-3-4-2-5(9)8(13)6(10)7(4)11-12/h2-3,13H,1H3 |
InChI Key |
IEVQPXGDTXHZKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=C(C2=N1)F)O)Br |
Origin of Product |
United States |
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